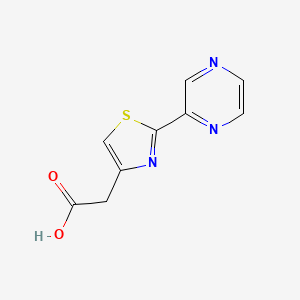
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, with the CAS number 256529-20-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7N3O2S
- Molecular Weight : 221.24 g/mol
- Purity : ≥95%
The compound features a pyrazine ring and a thiazole moiety, which are known to contribute to various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds containing thiazole and pyrazine rings exhibit significant antimicrobial properties. The interaction with microbial cell membranes and inhibition of critical metabolic pathways have been suggested as mechanisms.
- Anti-inflammatory Effects : This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Antioxidant Properties : The presence of nitrogen and sulfur in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals effectively.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, showcasing its potential as an anti-inflammatory agent.
Case Study 3: Antioxidant Activity Assessment
The antioxidant capacity was assessed using the DPPH assay, where the compound exhibited a notable IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.
科学的研究の応用
Biological Activities
Preliminary studies have indicated that 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Properties : Research suggests that it may inhibit the growth of cancer cells through specific pathways.
- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes like acetylcholinesterase, which is important in neuropharmacology.
Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development .
Anticancer Research
A recent investigation focused on the anticancer properties of this compound. In vitro studies revealed that it induced apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapies .
Enzyme Inhibition Studies
Research conducted on enzyme inhibition highlighted the compound's effectiveness in inhibiting acetylcholinesterase activity. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
特性
IUPAC Name |
2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFFMMZAAUZTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372371 |
Source


|
| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256529-20-1 |
Source


|
| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













